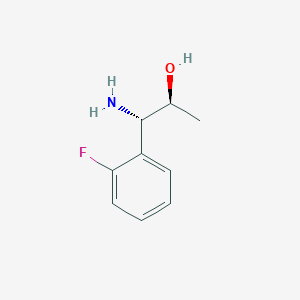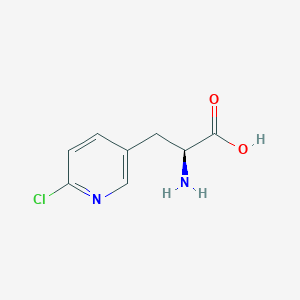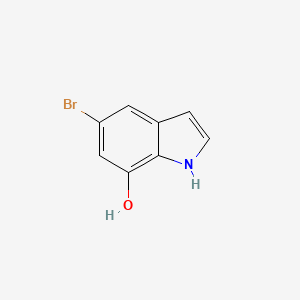
(S)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL is a chiral compound with significant potential in various fields of scientific research. This compound features a bromine atom and a methoxy group attached to a phenyl ring, along with an amino group and a hydroxyl group on an ethan-1-ol backbone. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-3-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine, such as (S)-2-aminoethanol, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or sodium alkoxide (NaOR) in polar aprotic solvents.
Major Products
Oxidation: The major products include ketones or aldehydes depending on the specific oxidizing agent and conditions used.
Reduction: The major products can include dehalogenated compounds or derivatives with modified amino groups.
Substitution: The major products are typically the substituted derivatives where the bromine atom is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes, particularly those involving amino and hydroxyl groups.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the bromine and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL: The enantiomer of the compound with the opposite stereochemistry.
2-Amino-2-(4-bromo-3-methoxyphenyl)ethanol: A racemic mixture of both enantiomers.
2-Amino-2-(4-chloro-3-methoxyphenyl)ethan-1-OL: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(S)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL is unique due to its specific (S)-configuration, which can result in different biological activities compared to its ®-enantiomer or racemic mixture
Eigenschaften
Molekularformel |
C9H12BrNO2 |
|---|---|
Molekulargewicht |
246.10 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(4-bromo-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
VJXGLVUDMMEEGI-MRVPVSSYSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)[C@@H](CO)N)Br |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(CO)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride](/img/structure/B13039243.png)










![(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine](/img/structure/B13039330.png)

